3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers
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Overview
Description
3-methyl-5-(trifluoromethyl)piperidine hydrochloride, mixture of diastereomers, is a chemical compound characterized by the presence of a piperidine ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group at the 5-position can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-5-(trifluoromethyl)piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-methyl-5-(trifluoromethyl)piperidine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methylpiperidine hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(trifluoromethyl)piperidine hydrochloride: Lacks the methyl group at the 3-position, affecting its reactivity and applications.
3,5-dimethylpiperidine hydrochloride: Contains two methyl groups instead of a trifluoromethyl group, leading to distinct properties.
Uniqueness
3-methyl-5-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the piperidine ring. This combination imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
2705223-21-6 |
---|---|
Molecular Formula |
C7H13ClF3N |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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